molecular formula C8H8N4O3 B13637744 Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13637744
M. Wt: 208.17 g/mol
InChI Key: BUDWQAJODKRJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both pyrazole and oxadiazole rings. These rings are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable scaffold in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and oxadiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved often include modulation of signaling cascades and inhibition of key metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate stands out due to its dual-ring structure, which combines the properties of both pyrazole and oxadiazole rings. This unique combination enhances its reactivity and broadens its range of applications compared to compounds with only one of these rings.

Biological Activity

Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyrazole ring fused with an oxadiazole moiety. The synthesis typically involves cyclocondensation reactions using appropriate precursors such as hydrazines and carboxylic acids. The compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In vitro evaluations have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in several types of cancer cells:

Cell Line IC50 (μM) Mechanism
MCF7 (Breast)3.79Apoptosis induction
NCI-H460 (Lung)12.50Cell cycle arrest
Hep-2 (Laryngeal)17.82Inhibition of cell migration

The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation, which are crucial for effective cancer therapy .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has demonstrated significant inhibition of the enzyme lipoxygenase (5-LOX), which plays a role in inflammatory responses:

Enzyme IC50 (μg/mL)
5-Lipoxygenase25.78

This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have been documented that explore the pharmacological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Hozien et al. assessed the antimicrobial activity against clinical isolates and found that the compound effectively reduced biofilm formation in Staphylococcus aureus .
  • Anticancer Screening : Research by Wei et al. evaluated the cytotoxic effects on various cancer cell lines and reported that this compound significantly inhibited tumor growth in vitro .

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11)

InChI Key

BUDWQAJODKRJNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.